Cloquintocet
Overview
Description
Cloquintocet is a herbicide safener . It is used to selectively protect crop plants from herbicide injury without affecting the herbicidal efficacy . The IUPAC name for Cloquintocet is [(5-chloro-8-quinolinyl)oxy]acetic acid . Its CAS Registry Number is 88349-88-6 .
Molecular Structure Analysis
The molecular formula of Cloquintocet is C11H8ClNO3 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
Cloquintocet-mexyl, a variant of Cloquintocet, degrades rapidly (i.e., hours to days) to the major degradate, CGA-153433 (5-chloro-8-quinolinoxyacetic acid) .
Scientific Research Applications
Herbicide Safener Mechanisms
Cloquintocet-mexyl, a known herbicide safener, protects cereals against herbicidal injury by accelerating the metabolism of herbicides such as clodinafop-propargyl. Research conducted by Theodoulou et al. (2003) highlights its role in inducing the expression of genes related to xenobiotic metabolism, including glutathione transferases (GSTs) and a multidrug resistance associated protein (MRP), thus enhancing plant defense against chemical stress and potentially harmful oxygen species. This mechanism suggests a broad application of cloquintocet-mexyl in agricultural sciences, particularly in understanding and improving crop resistance to herbicides.
Impact on Wheat and Weed Metabolism
Further exploring its agricultural significance, cloquintocet-mexyl has been studied for its effects on wheat detoxification pathways and weed control. Brazier, Cole, and Edwards (2002) found that cloquintocet-mexyl selectively increased O-glucosyltransferase (OGT) activities towards certain xenobiotics and flavonoids in wheat, demonstrating its potential to enhance herbicide detoxification mechanisms. This study, detailed in Phytochemistry, underscores the importance of understanding safener-induced metabolic pathways for optimizing crop protection strategies.
Efficacy in Herbicide Application
On a practical level, the application of cloquintocet-mexyl in agriculture extends to optimizing herbicide dosages for effective weed control. Research by Barros, Basch, and Carvalho (2008) in Crop Protection shows that reduced doses of a clodinafop+cloquintocet mixture can control Avena sterilis L. and Lolium rigidum G. efficiently in no-till wheat under Mediterranean climates. This finding is crucial for developing sustainable farming practices, reducing chemical usage, and minimizing environmental impact.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-4-9(16-6-10(14)15)11-7(8)2-1-5-13-11/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJSJAJWTWPSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236984 | |
Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cloquintocet | |
CAS RN |
88349-88-6 | |
Record name | Cloquintocet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88349-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloquintocet [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088349886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(5-chloroquinolin-8-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOQUINTOCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPY57POY0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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